molecular formula C14H15ClN4 B12942835 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]

4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]

Cat. No.: B12942835
M. Wt: 274.75 g/mol
InChI Key: FZAAZIJGQXQQQK-UHFFFAOYSA-N
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Description

4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs).

Preparation Methods

The synthesis of 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the spirocyclic core through a series of cyclization reactions. Reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to improve yield and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a CDK inhibitor, which can regulate cell cycle progression.

    Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit CDKs, thereby preventing the proliferation of cancer cells.

    Industry: The compound can be used in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it inhibits their activity, leading to cell cycle arrest. This inhibition prevents the phosphorylation of target proteins required for cell cycle progression, thereby halting the proliferation of cells, particularly cancer cells .

Comparison with Similar Compounds

Compared to other CDK inhibitors, 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] is unique due to its spirocyclic structure, which may confer specific binding properties and increased stability. Similar compounds include:

Properties

Molecular Formula

C14H15ClN4

Molecular Weight

274.75 g/mol

IUPAC Name

4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]

InChI

InChI=1S/C14H15ClN4/c15-13-17-7-10-6-11-8-16-9-14(4-2-1-3-5-14)19(11)12(10)18-13/h6-8H,1-5,9H2

InChI Key

FZAAZIJGQXQQQK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CN=CC3=CC4=CN=C(N=C4N23)Cl

Origin of Product

United States

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